m-3M3FBS

Übersicht

Beschreibung

m-3M3FBS is an activator of phospholipase C (PLC). It stimulates superoxide generation, Ca2+ release, and inositol phosphate release in a variety of cell types . It also inhibits the growth of U937 and THP-1 cells . This compound affects calcium homeostasis independently of PLC activation .

Molecular Structure Analysis

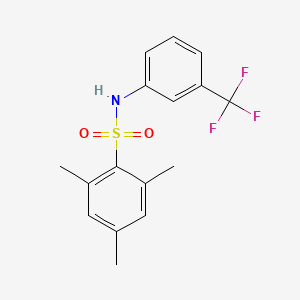

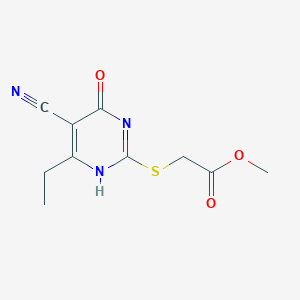

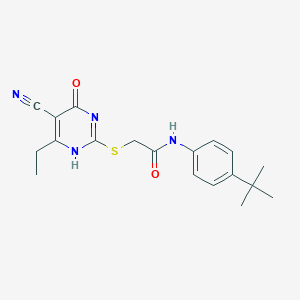

The molecular structure of this compound is represented by the empirical formula C16H16F3NO2S . Its molecular weight is 343.36 .

Chemical Reactions Analysis

This compound stimulates superoxide generation, Ca2+ release, and inositol phosphate formation in a variety of cell types .

Physical And Chemical Properties Analysis

This compound is a white powder with a melting point of 114-114.8 °C (lit.) . It is soluble in DMSO at a concentration greater than 20 mg/mL .

Wissenschaftliche Forschungsanwendungen

Apoptosis in Tumor Cells : m-3M3FBS induces apoptosis in human renal Caki cancer cells and several other cancer cell types. The apoptosis involves the accumulation of the sub-G1 phase, DNA fragmentation, XIAP down-regulation, caspase activation, and intracellular calcium signaling. It seems that this compound might overcome the anti-apoptotic effect of Bcl-2 or c-FLIPs in cancer cells, suggesting its potential as a cancer treatment agent (Jung et al., 2007).

Direct Stimulation of Phospholipase C (PLC) : Identified from a screening of over 10,000 compounds, this compound stimulates PLC activity directly without cell-type specificity. It enhances superoxide-generating activity, indicating its potential use in studying PLC activation and mediated cell signaling (Bae et al., 2003).

Effects on Calcium Homeostasis : this compound affects Ca2+ homeostasis independently of its PLC activation. It caused a slowly developing Ca2+ elevation in SH-SY5Y human neuroblastoma cells, indicating its potential impact on cellular calcium signaling pathways, critical for various cellular functions (Krjukova et al., 2004).

Effects on Leukemic Cells : this compound induces apoptosis in leukemic cells, specifically in U937 and THP-1 cell lines. This apoptosis involves chromatin condensation, DNA fragmentation, and a series of molecular changes such as Bcl-2 down-regulation, Bax up-regulation, cytochrome c release, and caspase activation. Its ability to induce apoptosis in cancerous cells while sparing primary monocytes suggests its therapeutic potential (Lee et al., 2005).

Physiological Effects on Vascular Smooth Muscle Reactivity : this compound increases vascular smooth muscle reactivity by increasing calcium influx from intra- and extracellular stores. While this indicates a potential for increasing blood pressure, it also highlights the importance of calcium ions in apoptotic pathways, suggesting a need for molecular modification to harness its potential for therapy without adverse effects (Grześk et al., 2016).

Wirkmechanismus

Target of Action

The primary target of m-3M3FBS is Phospholipase C (PLC) . PLC is a crucial enzyme required for effective signal transduction and leukocyte activation . It plays a pivotal role in the conversion of extracellular stimuli into intracellular signals that result in leukocyte activation .

Mode of Action

This compound is a potent activator of PLC . It directly stimulates PLC activity, leading to a series of intracellular changes . The activation of PLC by this compound enhances the bactericidal activity and hydrogen peroxide production of neutrophils . It also stimulates superoxide generation, upregulates intracellular calcium concentration, and stimulates inositol phosphate generation in various cell lines .

Biochemical Pathways

The activation of PLC by this compound affects several biochemical pathways. It enhances the production of IFN-γ and IL-12 while inhibiting the production of pro-septic TNF-α and IL-1β . This modulation of cytokine production can influence the progression of inflammatory diseases like sepsis . Furthermore, this compound stimulates the PLC-mediated intracellular calcium release, inositol phosphates production, and superoxide generation .

Pharmacokinetics

It’s known that this compound can be effectively used in vivo, as demonstrated in a mouse sepsis model .

Result of Action

The activation of PLC by this compound has several molecular and cellular effects. It significantly attenuates vital organ inflammation, widespread immune cell apoptosis, and mortality in a mouse sepsis model . It also induces apoptosis in certain cell types, such as monocytic leukemia cells .

Action Environment

It’s known that this compound can exert its effects in various cell types, indicating its broad applicability .

Safety and Hazards

m-3M3FBS is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . It is not classified as a hazardous substance or mixture .

Zukünftige Richtungen

m-3M3FBS has been used for MAP kinase assay in 293T cells . It has also been used for intracellular calcium analysis . Furthermore, it has been used (at a concentration of 1 μM) as a PLC activator for sensitizing TRPA1 in HEK293t cells . In a study, this compound was shown to reverse the progression of toxic shock by triggering multiple protective downstream signaling pathways to maintain organ function, leukocyte survival, and to enhance microbial killing .

Biochemische Analyse

Biochemical Properties

m-3M3FBS stimulates superoxide generation in human neutrophils, upregulates intracellular calcium concentration, and stimulates inositol phosphate generation in various cell lines . It interacts with PLC, leading to the hydrolysis of phosphatidylinositol bisphosphate by all PLC isoforms .

Cellular Effects

This compound has been shown to have profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound treatment significantly attenuates vital organ inflammation, widespread immune cell apoptosis, and mortality in a mouse sepsis model .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with PLC, leading to enzyme activation and changes in gene expression . It exerts its effects at the molecular level by enhancing the bactericidal activity and hydrogen peroxide production of mouse neutrophils .

Metabolic Pathways

This compound is involved in the phosphoinositide pathway, where it interacts with PLC to hydrolyze phosphatidylinositol bisphosphate . This could potentially affect metabolic flux or metabolite levels.

Eigenschaften

IUPAC Name |

2,4,6-trimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3NO2S/c1-10-7-11(2)15(12(3)8-10)23(21,22)20-14-6-4-5-13(9-14)16(17,18)19/h4-9,20H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIIUUSVHCHPIQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=CC(=C2)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90354009 | |

| Record name | m-3M3FBS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

200933-14-8, 9013-93-8 | |

| Record name | 2,4,6-Trimethyl-N-(meta-3-trifluoromethylphenyl)benzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200933148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phospholipase | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | m-3M3FBS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(6,7-Dimethoxyquinazolin-4-yl)amino]-4-ethylsulfonylphenol;hydrochloride](/img/structure/B7737133.png)

![2-{[5-Cyano-6-(4-methylphenyl)-2-(methylthio)pyrimidin-4-yl]amino}ethyl isonicotinate](/img/structure/B7737162.png)

![4-chloro-3-methyl-N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide](/img/structure/B7737167.png)